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Compound of Interest

Compound Name: 1-Cyclopropyl-1H-pyrazol-4-ol

CAS No.: 1881329-88-9

Cat. No.: B1475656

Get Quote

Executive Summary: The Aromatic Imperative
In the landscape of heterocyclic chemistry, 1-substituted pyrazol-4-ols represent a specific

class of "heterocyclic phenols." Unlike 1-substituted pyrazol-5-ols, which exist in a delicate

equilibrium with their keto-forms (pyrazolones), the 4-ol isomer is overwhelmingly biased

toward the enol (hydroxy) form.

This stability arises because the 4-keto tautomer (1-substituted-1,2-dihydro-4H-pyrazol-4-one)

requires the disruption of the pyrazole aromatic sextet and the formation of an

carbon or a zwitterionic species. Consequently, "tautomerism" in this context refers less to a
mobile equilibrium in solution and more to proton-transfer potential (acidity/basicity) and
hydrogen-bonding networks critical for ligand-protein interactions.

Mechanistic Principles of Tautomerism
The Keto-Enol Equilibrium
For a 1-substituted pyrazole bearing an oxygen at position 4, three potential neutral forms

exist. The equilibrium is dictated by the energy penalty of breaking aromaticity.
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Form A (Enol/Aromatic): The 4-hydroxypyrazole. This is the ground state global minimum.

Form B (Keto/Non-aromatic): The 4-oxo-4,5-dihydro form (requires H-shift to C5).

Form C (Keto/Non-aromatic): The 4-oxo-2,3-dihydro form (requires H-shift to C3).

In 1-substituted pyrazol-4-ols, the Enol form (A) is stabilized by approximately 25–30 kcal/mol

over the keto forms due to the preservation of the

-electron aromatic system.

Zwitterionic Resonance
While the neutral keto form is unstable, the zwitterionic resonance contributor is significant,

especially in polar solvents or active sites. The lone pair on N1 (pyrrole-like) donates into the

ring, increasing electron density at C4 and the oxygen atom.

Implication: The O-H bond is more acidic than a typical phenol (

vs. 10.0 for phenol), and the oxygen is a potent H-bond acceptor.
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Figure 1: The energetic landscape of 1-substituted pyrazol-4-ol. The keto form is kinetically and

thermodynamically inaccessible under standard conditions, while zwitterionic character

influences reactivity.

Structural Analysis & Characterization
NMR Spectroscopy (The Gold Standard)
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Nuclear Magnetic Resonance (NMR) provides definitive proof of the enol structure.

Parameter Enol Form (Observed) Keto Form (Hypothetical)

H NMR (OH) 8.5 – 10.0 ppm (Singlet, broad) Absent

H NMR (C3/C5)
7.2 – 8.0 ppm (Aromatic

region)

3.0 – 4.5 ppm (

CH

)

C NMR (C4) 135 – 145 ppm (C-OH) 180 – 200 ppm (C=O)

N NMR (N2)
-130 to -150 ppm (Pyridine-

like)
Shifted upfield (Amine-like)

Protocol Validation:

Solvent Effect: In DMSO-

, the OH signal is sharp and distinct due to H-bonding with the solvent. In CDCl

, it may appear broadened or shifted due to intermolecular dimerization.

Absence of CH

: The lack of any signal in the 3.0–5.0 ppm range confirms the absence of the keto tautomer.

X-Ray Crystallography
In the solid state, 1-substituted pyrazol-4-ols form supramolecular chains or dimers driven by

O-H···N2 hydrogen bonds.

Bond Lengths: The C4-O bond length is typically 1.35–1.37 Å (characteristic of C-OH),

significantly longer than a carbonyl C=O (1.20–1.22 Å).

Geometry: The pyrazole ring is strictly planar, confirming full aromaticity.
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Synthesis of 1-Substituted Pyrazol-4-ols
Direct synthesis of the 4-hydroxy core is more challenging than the 3- or 5-isomers. Two

robust, self-validating pathways are recommended.

Method A: Oxidation of 4-Formylpyrazoles (Baeyer-
Villiger Route)
This method utilizes commercially available Vilsmeier-Haack products.

Starting Material: 1-Substituted-1H-pyrazole-4-carbaldehyde.

Oxidation: Treat with m-chloroperbenzoic acid (mCPBA) or H

O

in acidic media to form the formate ester.

Hydrolysis: Basic hydrolysis (NaOH/MeOH) yields the free 4-ol.

Method B: Cyclization of Enol Ethers (De Novo
Synthesis)
Ideal for introducing sensitive R1 substituents.

Precursor: React 2-(ethoxymethylene)malonic acid derivatives with R1-hydrazine.

Cyclization: Thermal cyclization yields the pyrazole core.

Decarboxylation/Modification: Functional group manipulation to install the 4-OH.
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Figure 2: The oxidative synthesis pathway transforming 4-formyl precursors to the 4-hydroxy

scaffold.

Implications in Drug Discovery[1][2]
Bioisosterism and Binding
The 1-substituted pyrazol-4-ol scaffold is a bioisostere of phenol with superior physicochemical

properties:

Reduced Lipophilicity: The pyrazole nitrogens lower LogP compared to a phenyl ring,

improving solubility.

Tunable pKa: Substituents at N1 allow fine-tuning of the OH acidity. An electron-withdrawing

group (EWG) at N1 (e.g., 4-fluorophenyl) lowers the pKa, strengthening H-bond donor
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capability.

The "Masked" Keto Interaction
Although the keto form is not populated in solution, the zwitterionic character allows the oxygen

to act as a strong H-bond acceptor in enzyme pockets.

Donor Mode: O-H

Protein (e.g., Serine/Threonine side chains).

Acceptor Mode: Protein

O (Lone pair on oxygen).

Metabolic Stability
Unlike phenols, which are prone to rapid Phase II glucuronidation, pyrazol-4-ols often exhibit

altered metabolic profiles due to the adjacent nitrogen electronics, potentially extending half-

life.

Experimental Protocol: Tautomer Identification
Objective: Confirm the exclusive presence of the enol form in a novel 1-substituted pyrazol-4-ol

derivative.

Step-by-Step Methodology:

Sample Preparation: Dissolve 10 mg of the compound in 0.6 mL of DMSO-

(to prevent exchange broadening) and separately in CDCl

.

1H NMR Acquisition: Acquire a standard proton spectrum (16 scans).

Analysis:

Locate the OH proton (>9.0 ppm).
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Perform a D

O shake: Add 1 drop of D

O to the NMR tube. Shake and re-acquire.

Validation: The signal at >9.0 ppm must disappear. The aromatic signals (C3-H, C5-H)

should remain distinct singlets (or doublets if coupled) in the 7.0–8.5 ppm region.

13C NMR Validation: Look for the C4 signal. If it appears at ~140 ppm, it is C-OH. If it

appears >170 ppm, it is C=O (Keto). Note: For 1-substituted pyrazol-4-ols, >170 ppm is

never observed unless the ring is reduced.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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